molecular formula C6H4F3NO2S B171247 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 117724-63-7

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B171247
CAS No.: 117724-63-7
M. Wt: 211.16 g/mol
InChI Key: REKJPVUFKQYMHW-UHFFFAOYSA-N
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Description

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C6H4F3NO2S and its molecular weight is 211.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJPVUFKQYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363346
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117724-63-7
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a 22 L flask fitted with a mechanical stirrer, thermocouple, and a reflux condenser, was charged thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L). This resulted in an endothermic dissolution. To this solution was added ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm occurred which raised the temperature to 55.820 C. The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid precipitated. Then triethylamine (1380 g, 13.64 mol) was added slowly. The reaction temperature rose to about 52° C. The contents were gently refluxed for one hour (internal temperature 75.8° C). After cooling to 46° C., a 40% sodium hydroxide solution (prepared from 1304 g 50% NaOH and 326 mL water, 16.3 mol) was added over 10 minutes. An exotherm to 53.6° C. was noted. The mixture was placed under a vacuum of 95 mm and the solvent distilled from the reaction until only water (of saponification) is present in the distillate. To the remaining reaction mixture was added 2 L water and 1.5 kg ice. Then concentrated HCl (1500 mL, 18 mol) was added over a 15 minute period to bring the pH to less than 2. Another 2 L water and 2 kg ice were added, and the product was filtered, washed on the filter with 12 L water, and dried in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, 825 g as a beige solid, a 75.4% yield at 97.6% purity.
Quantity
500.6 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1105 g
Type
reactant
Reaction Step Two
Quantity
1380 g
Type
reactant
Reaction Step Three
Quantity
326 mL
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1.3 g of ethyl 2-methyl-4-trifluoromethylthiazole-5-carboxylate and 0.4 g of potassium hydroxide were dissolved in a mixture of 5 ml each of water and ethanol and reaction was effected at room temperature overnight. After the reaction, the reaction mixture was concentrated and acidified with dilute hydrochloric acid and extracted with ethyl acetate. The extract was concentrated to obtain 0.89 g of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the primary application of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?

A: 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid is not itself a commercially available fungicide. Instead, it serves as a vital building block in synthesizing thifluzamide [, , ]. Thifluzamide, a recognized fungicide, utilizes this acid as a key intermediate in its production process.

Q2: Are there alternative synthesis routes for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?

A: Yes, researchers have explored various synthetic pathways. One method involves using ethyl trifluoroacetoacetate as the starting material. It undergoes chlorination with chloride sulfate, followed by cyclization with thioacetamide in absolute ethyl alcohol, and finally, hydrolysis in a one-pot reaction to yield the desired acid []. Another approach utilizes 2-chloro-4,4,4-trifluoroacetoacetate, synthesized from trifluoro-acetoacetate, which then undergoes cyclization and hydrolysis with thioamide in acetonitrile to produce the acid [].

Q3: What are the advantages of the different synthesis methods for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?

A: The one-pot method using ethyl trifluoroacetoacetate offers several benefits, including simplified operation, non-toxic solvent (absolute ethyl alcohol) for the cyclization step, high recovery rate, good product yield, and overall high quality []. These advantages make it a promising approach for industrial-scale production.

Q4: How is 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid used in the synthesis of thifluzamide?

A: The synthesis of thifluzamide from 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid involves a two-step reaction. First, the acid reacts with thionyl chloride to produce 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This acid chloride then reacts with 2,6-dibromo-4-trifluoromethoxy aniline in toluene to yield thifluzamide [].

Q5: Has the structure of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid been characterized?

A: Yes, the structure has been confirmed through spectroscopic techniques including ¹H NMR, IR spectroscopy, and elemental analysis []. Crystallographic analysis has also been performed, revealing that the molecules in its crystal structure are linked by O—H⋯N and C—H⋯O hydrogen bonds, forming chains [].

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